![molecular formula C19H19NO6S2 B2787489 methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034257-72-0](/img/structure/B2787489.png)
methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound known for its multi-functional chemical properties. This compound integrates various structural elements such as a benzo[b]thiophene moiety, which is a sulfur-containing aromatic ring, and a sulfonamide linkage, making it a hybrid molecule with potentially diverse biological and chemical activities.
Mechanism of Action
Target of Action
Thiophene-based analogs, which include the benzo[b]thiophene structure present in this compound, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic activities.
Mode of Action
It is known that thiophene derivatives can interact with various enzymes and receptors in biological systems . The presence of the benzo[b]thiophene moiety could potentially enhance the compound’s ability to bind to these targets, thereby modulating their activity.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it is likely that this compound could influence multiple pathways. These could include pathways related to inflammation, microbial growth, hypertension, atherosclerosis, and cancer progression .
Pharmacokinetics
For instance, the methoxy group could enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body .
Result of Action
Given the range of biological activities associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level. These could include the modulation of enzyme activity, alteration of receptor signaling, and the induction of cell cycle arrest or apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. The starting material is usually a benzo[b]thiophene derivative, which undergoes several chemical transformations:
Formation of the Sulfonamide Linkage: : The benzo[b]thiophene derivative is reacted with an appropriate sulfonyl chloride under basic conditions, often using an organic base like triethylamine, to form the sulfonamide intermediate.
Hydroxyethyl Substitution: : The sulfonamide intermediate is then subjected to nucleophilic substitution with an epoxide or a haloalcohol to introduce the 2-hydroxyethyl group.
Coupling with the Benzoyl Component: : The final step involves esterification or amide coupling of the hydroxyethyl-substituted sulfonamide with 3-(4-methoxybenzoyl) chloride to yield the target compound.
Industrial Production Methods
Industrial production methods would likely optimize the aforementioned synthetic routes for scalability and efficiency. This could involve:
Catalysts and Solvents: : Using specific catalysts to enhance reaction rates and yields, and selecting solvents that facilitate purification.
Continuous Flow Processes: : Implementing continuous flow chemistry to streamline the synthesis and minimize waste.
Purification Techniques: : Employing advanced purification techniques like crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation reactions, potentially yielding sulfoxides or sulfones depending on the oxidizing agents used.
Reduction: : Reduction reactions may target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.
Substitution: : The hydroxyethyl group can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: : Nucleophiles like halides, azides, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions but could include sulfoxides, sulfones, amines, and various substituted analogs.
Scientific Research Applications
Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate has significant potential in various scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: : Potential therapeutic applications due to its sulfonamide moiety, which is a common pharmacophore in drug design.
Industry: : Could be used in the development of new materials or as a specialty chemical in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: : A simple sulfonamide used as an antibacterial agent.
Benzothiophene Derivatives: : Other compounds containing the benzo[b]thiophene ring, which may have different substituents.
Methoxybenzoates: : Compounds with similar ester linkages but different functional groups.
Uniqueness
Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate is unique due to its hybrid structure, combining the sulfonamide and benzo[b]thiophene moieties, which may confer distinct chemical and biological properties not seen in simpler analogs
Properties
IUPAC Name |
methyl 3-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S2/c1-25-16-8-7-12(19(22)26-2)9-18(16)28(23,24)20-10-15(21)14-11-27-17-6-4-3-5-13(14)17/h3-9,11,15,20-21H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQCKSVEPWNACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
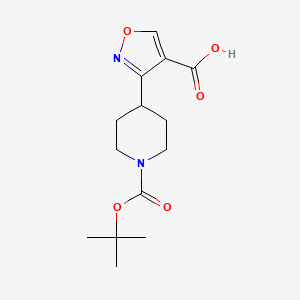
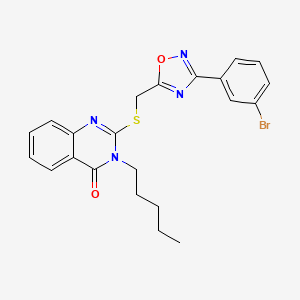
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2787411.png)
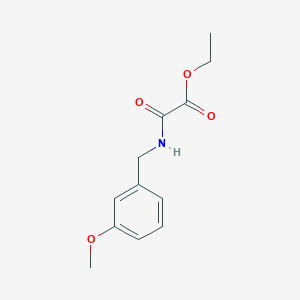
![N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2787413.png)
![2-cyano-3-(4-hydroxyphenyl)-N-[[1-(2-methylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2787414.png)
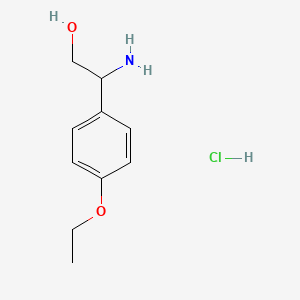
![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2787416.png)
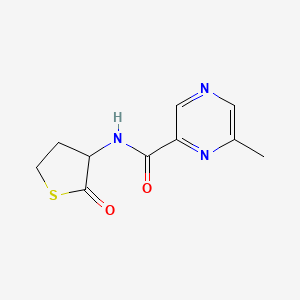
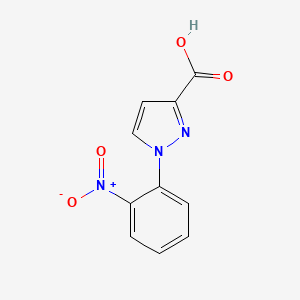
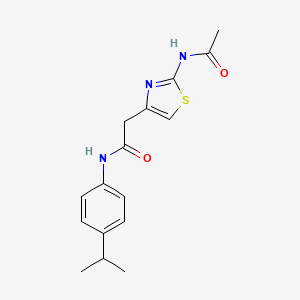
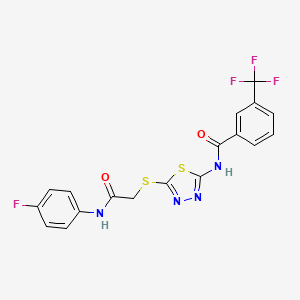
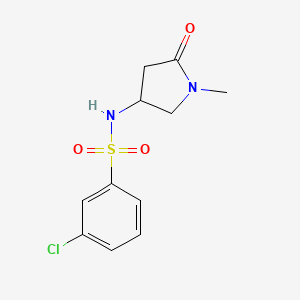
![3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2787429.png)
